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molecular formula C15H20N2O3 B1445290 Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate CAS No. 174543-79-4

Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

Cat. No. B1445290
M. Wt: 276.33 g/mol
InChI Key: WGDHSFVEXLWNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461328B2

Procedure details

3-Carbamoyl-3-methyl-piperidine-1-carboxylic acid benzyl ester (500 mg, 1.81 mmol) in acetonitrile (10 mL) was treated with [bis(trifluoroacetoxyl)iodo]benzene (PIFA) (800 mg, 1.86 mmol) and water (2 mL), the mixture was allowed to stir at 25° C. for 3 hours. LCMS showed starting material consumed, the mixture was heated to 70° C. for 30 min to decompose excess PIFA. The mixture was purified by column chromatography (eluting with 30˜50% methanol in dichloromethane) to give 420 mg (93%) of 3-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester. LCMS (Method K, ESI): RT=0.95 min, m+H=249.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][C:13]([C:18](=O)N)(C)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(=O)OI(C1C=CC=CC=1)OC(C(F)(F)F)=O.O.C(#[N:45])C>>[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][C:13]([NH2:45])([CH3:18])[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)(C)C(N)=O
Name
Quantity
800 mg
Type
reactant
Smiles
FC(C(OI(OC(=O)C(F)(F)F)C1=CC=CC=C1)=O)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography (eluting with 30˜50% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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